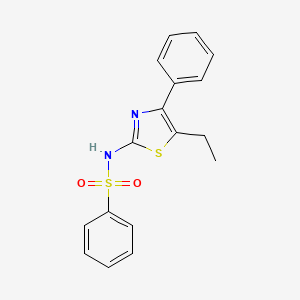

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S2/c1-2-15-16(13-9-5-3-6-10-13)18-17(22-15)19-23(20,21)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDCLFLTWAKZNFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(S1)NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)benzenesulfonamide typically involves the reaction of 5-ethyl-4-phenyl-2-aminothiazole with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction of the sulfonamide group can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the thiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Halogenating agents, nucleophiles like amines or thiols; reactions are often conducted under reflux conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or thiols.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Antibacterial Activity

One of the primary applications of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)benzenesulfonamide is its antibacterial properties. Research has demonstrated that derivatives of this compound exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Testing

In a study assessing the antibacterial activity of various derivatives, the following results were observed:

| Compound Name | Concentration (mM) | Zone of Inhibition (mm) |

|---|---|---|

| Isopropyl Derivative | 8 | E. coli: 10.5, S. aureus: 8, B. subtilis: 9, S. epidermidis: 6 |

| 4-tert-butyl Derivative | 7.5 | E. coli: 7, S. aureus: 8 |

| 4-isopropyl Derivative | 7 | E. coli: 7 |

These results indicate that compounds with specific substitutions can enhance antibacterial activity significantly .

Antifungal Properties

In addition to antibacterial effects, this compound has shown promise as an antifungal agent. Studies have reported its effectiveness against various fungal strains, suggesting a dual action mechanism that could be beneficial in treating infections caused by both bacteria and fungi.

Cancer Therapeutics

Emerging research indicates that thiazole-based compounds may have anticancer properties. The structural characteristics of this compound allow it to interact with multiple biological targets involved in cancer progression.

Material Science Applications

Beyond biological applications, this compound has potential uses in material science due to its unique chemical structure. Its properties can be exploited in developing new materials with specific functionalities, such as sensors or catalysts.

Mechanism of Action

The mechanism of action of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antibacterial properties. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Comparison

Key Structural Features:

- Core Heterocycle : The thiazole ring is a common feature in sulfonamide derivatives, but substituents vary significantly (Table 1).

- Sulfonamide Modifications : The benzene ring in the sulfonamide group may carry halogen, nitro, or alkoxy substituents, altering electronic and steric properties.

- Auxiliary Substituents : Substituents on the thiazole (e.g., ethyl, phenyl, pyridinyl) or additional fused rings (e.g., indole, pyrimidine) modulate biological activity.

Table 1. Structural and Functional Comparison of Selected Sulfonamide Derivatives

Anticancer Activity:

Antimicrobial Activity:

Enzyme Inhibition:

- Nitro Derivatives: Compounds like N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-4-phenoxybenzamide exhibit inhibitory effects on tyrosine kinases, likely due to electron-withdrawing nitro groups enhancing target affinity .

Physicochemical and Computational Insights

- Lipophilicity : Ethyl and phenyl groups in this compound increase logP (~3.2 estimated), favoring membrane permeability. In contrast, hydrophilic substituents (e.g., sulfamoyl in sulfathiazole) reduce logP (~0.5) .

- DFT Studies: Schiff base derivatives (e.g., (E)-N-(5-methylisoxazol-3-yl)-4-((pyridin-2-ylmethylene)amino)benzenesulfonamide) show strong nonlinear optical (NLO) properties, with polarizable electron clouds enhancing drug-receptor interactions .

Biological Activity

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article explores its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound this compound has the molecular formula and a molecular weight of approximately 373.45 g/mol . The presence of both thiazole and sulfonamide moieties in its structure is significant for its biological activity.

Antibacterial Activity

Recent studies have demonstrated the antibacterial properties of this compound derivatives. A notable work synthesized various derivatives, including those with thiazole and sulfonamide groups, and tested their efficacy against several bacterial strains. The results indicated that certain compounds exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound Derivatives

| Compound Name | Concentration (mM) | Zone of Inhibition (mm) |

|---|---|---|

| 5a (Isopropyl) | 8 | E. coli: 10.5 |

| S. aureus: 8 | ||

| B. subtilis: 9 | ||

| S. epidermidis: 6 |

The compound 5a displayed significant antibacterial activity with a concentration of 3.9 μg/mL inhibiting over 90% of bacterial growth . However, it was noted that some derivatives were inactive against E. coli at lower concentrations due to the presence of sulfonamide-resistant dihydropteroate synthase (DHPS) .

Anticancer Potential

In addition to its antibacterial properties, thiazole derivatives have been investigated for their anticancer activity . Research indicates that thiazole-bearing compounds can induce apoptosis in various cancer cell lines. For instance, specific thiazole derivatives were shown to have IC50 values less than those of standard chemotherapeutics like doxorubicin .

Table 2: Anticancer Activity of Thiazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µg/mL) |

|---|---|---|

| Compound 9 | Jurkat (anti-Bcl-2) | 1.61 ± 1.92 |

| Compound 10 | A431 | 1.98 ± 1.22 |

The presence of electron-donating groups on the phenyl ring was found to enhance cytotoxicity, indicating a structure–activity relationship crucial for therapeutic efficacy .

The mechanism through which this compound exerts its biological effects primarily involves the inhibition of bacterial DHPS, which is essential for folate synthesis in bacteria . This inhibition leads to a bacteriostatic effect, preventing bacterial cell division.

Case Studies

One significant study explored the use of this compound derivatives in conjunction with cell penetrating peptides (CPPs). The combination enhanced the antibacterial activity against resistant strains by facilitating better cellular uptake of the drug .

Another case study evaluated the cardiovascular effects of benzenesulfonamides in isolated rat heart models, demonstrating potential impacts on perfusion pressure and coronary resistance . This suggests that beyond antimicrobial effects, these compounds may have implications in cardiovascular health.

Q & A

Q. How can its photocatalytic or coordination chemistry applications be explored?

- Approaches :

- Metal Complex Synthesis : React with Ag(I) or Ni(II) salts to form coordination polymers; characterize via XRD and UV-Vis to assess photocatalytic activity (e.g., methylene blue degradation under visible light) .

- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) in crystal structures to predict material stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.